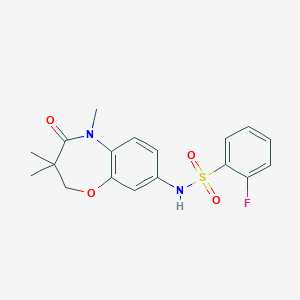

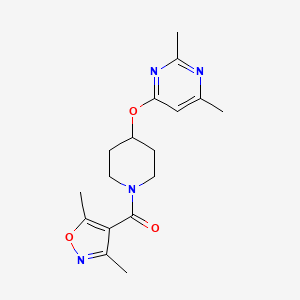

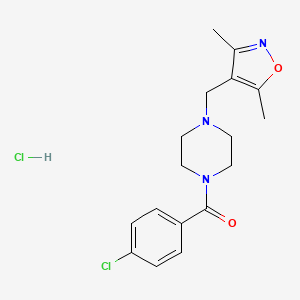

![molecular formula C17H20N6O2S B2718617 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 1903322-10-0](/img/structure/B2718617.png)

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

- Synthesis and Antibacterial Activity : A series of novel 1,2,3-triazoles derivatives were synthesized via the 1,3-dipolar cycloaddition reaction, showing broad antibacterial activity against various strains. This process demonstrates the potential of these compounds in developing new antimicrobial agents (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017).

- Expanded Activity Against Gram-Negative Organisms : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents highlighted compounds with activity against fastidious Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis, indicating the versatility of azole derivatives in targeting both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Synthesis and Characterization of Derivatives

- Novel Synthesis Techniques : Research has been conducted on the synthesis of azole derivatives using innovative techniques, such as the (3+2) cycloaddition reaction for creating pyrazole or triazole cores, showcasing the chemical versatility and potential for creating diverse molecular structures (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).

Antifungal and Antibacterial Properties

- Antimycotic Activity : N-azolyl derivatives of 2,4-dihydroxythiobenzamide, including pyrazole and triazole derivatives, have shown promising antimycotic activity against Candida albicans, including azole-resistant strains. This suggests their potential as effective antifungal agents (Matysiak & Niewiadomy, 2003).

Novel Antimicrobial Agents

- Sulfone-Linked Bis Heterocycles : Studies on sulfone-linked bis heterocycles combining pyrazolines with other heterocycles like thiadiazoles and triazoles have indicated pronounced antimicrobial activity, emphasizing the potential of these compounds in developing new antimicrobial therapies (Padmavathi, Thriveni, Reddy, & Deepti, 2008).

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, like “4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

The mode of action of such compounds often involves interactions with specific enzymes or receptors in the target organisms. For instance, a molecular docking study conducted on a similar compound revealed strong hydrogen-bonding interactions between the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Pyrazole-bearing compounds might affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the life cycle of parasites like Leishmania and Plasmodium, thereby exhibiting antileishmanial and antimalarial activities .

Result of Action

The result of the action of “this compound” would depend on its specific targets and mode of action. For instance, if it targets parasites like Leishmania and Plasmodium, it might result in their death or inhibition of their growth .

Propriétés

IUPAC Name |

4-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2S/c1-12-17(13(2)21(3)19-12)26(24,25)22-9-15(10-22)23-11-16(18-20-23)14-7-5-4-6-8-14/h4-8,11,15H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEINUIDOPWHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

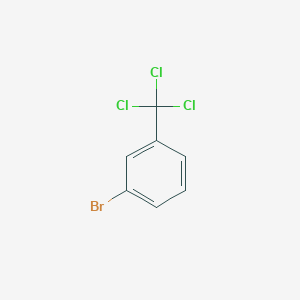

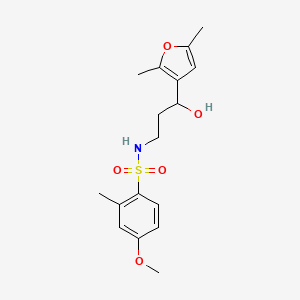

![3-[(1Z)-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2718538.png)

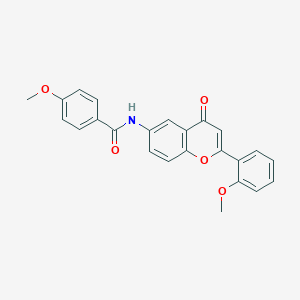

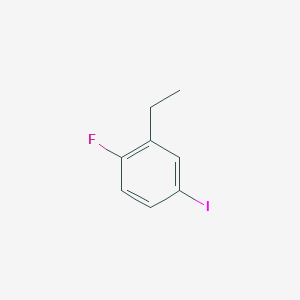

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)

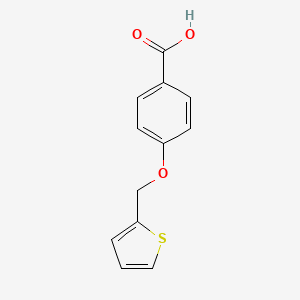

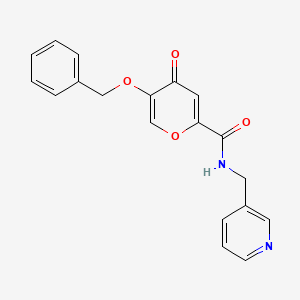

![6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2718548.png)

![3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2718550.png)

![3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one](/img/structure/B2718552.png)